molecular formula C19H16ClN3O4 B2702827 7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1251546-16-3

7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2702827
CAS No.: 1251546-16-3
M. Wt: 385.8
InChI Key: ICUQRAWLFVWYOT-UHFFFAOYSA-N
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Description

7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C19H16ClN3O4 and a molecular weight of 385.8 g/mol. This compound is known for its unique structure, which includes a benzoxazinone core and an oxadiazole moiety. It has been explored for various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 3-ethoxybenzohydrazide with a suitable nitrile oxide precursor under reflux conditions.

    Coupling with Benzoxazinone: The oxadiazole intermediate is then coupled with 7-chloro-2H-1,4-benzoxazin-3(4H)-one using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through crystallization and purification techniques .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into an amine derivative.

    Substitution: The chloro group on the benzoxazinone ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted benzoxazinone compounds .

Scientific Research Applications

7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has been investigated for several scientific research applications:

    Inhibitory Activity: Studies have explored its potential to inhibit certain enzymes, such as those involved in leukotriene biosynthesis.

    Antimicrobial Activity: Research has shown that the compound exhibits antimicrobial properties against various bacteria and fungi.

    Drug Discovery: Due to its unique structure, it is being studied as a potential lead compound in drug discovery for various therapeutic areas.

    Materials Science: The compound’s structural properties make it a candidate for use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing the catalysis of biological reactions.

    Antimicrobial Action: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester: This compound shares the chloro and benzoxazinone moieties but differs in its functional groups and overall structure.

    4-chloro-2-(4-ethoxybenzyl)-1-iodobenzene: Similar in having the ethoxybenzyl group, but it lacks the oxadiazole and benzoxazinone rings.

Biological Activity

The compound 7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS Number: 1105232-50-5) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its anticancer effects, antimicrobial activity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClN3O5C_{20}H_{18}ClN_{3}O_{5} with a molecular weight of 415.8 g/mol. The structure features a benzoxazine core substituted with a chloro group and an oxadiazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₅
Molecular Weight415.8 g/mol
CAS Number1105232-50-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer Cells) : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.
  • HEPG-2 (Liver Cancer Cells) : Similar promising results were observed, suggesting its potential as an anticancer agent.

In vitro assays revealed that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogenic bacteria. Preliminary results indicate that it possesses antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Oxidative Stress : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cells from dividing and proliferating .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives similar to this compound:

  • Synthesis and Screening : A study synthesized various derivatives of oxadiazole and evaluated their biological activities. Compounds with similar structural features showed enhanced anticancer efficacy against MCF-7 cells .
  • Comparative Studies : In comparative assays with known anticancer agents like doxorubicin, the compound exhibited comparable or superior effects against certain cancer lines, suggesting its potential for further development as a therapeutic agent .

Properties

IUPAC Name

7-chloro-4-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-2-25-14-5-3-4-12(8-14)19-21-17(27-22-19)10-23-15-7-6-13(20)9-16(15)26-11-18(23)24/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUQRAWLFVWYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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